![molecular formula C14H13ClOS2Sn B14145673 Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane CAS No. 89154-78-9](/img/structure/B14145673.png)
Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane is an organotin compound that features a tin atom bonded to two phenyl groups, a chloro group, and a [(methoxycarbonothioyl)sulfanyl] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane typically involves the reaction of diphenyltin dichloride with a suitable thiocarbonyl compound under controlled conditions. One common method involves the use of methoxycarbonyl isothiocyanate as the thiocarbonyl source. The reaction is carried out in an inert solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. This process would typically use automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and solvents is crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or disulfides.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form new carbon-tin bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or ethers.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiols or disulfides.
Coupling Products: New organotin compounds with extended carbon chains.
Applications De Recherche Scientifique
Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing tin-containing groups into organic molecules.
Materials Science: Employed in the synthesis of organotin polymers and materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential use in drug design and development, particularly in the synthesis of organotin-based pharmaceuticals.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations, including cross-coupling reactions.
Mécanisme D'action
The mechanism of action of Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane involves the interaction of the tin atom with various molecular targets. The tin atom can coordinate with nucleophiles, facilitating substitution reactions. In oxidation reactions, the sulfur atom in the [(methoxycarbonothioyl)sulfanyl] group can undergo oxidation to form sulfoxides or sulfones. The compound’s ability to participate in coupling reactions is attributed to the reactivity of the tin-carbon bonds, which can form new carbon-carbon or carbon-heteroatom bonds under appropriate conditions.
Comparaison Avec Des Composés Similaires
Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane can be compared with other organotin compounds such as:
Diphenyltin Dichloride: Lacks the [(methoxycarbonothioyl)sulfanyl] group, making it less versatile in certain reactions.
Tributyltin Chloride: Contains butyl groups instead of phenyl groups, leading to different reactivity and applications.
Tetramethyltin: A simpler organotin compound with four methyl groups, used primarily in different types of coupling reactions.
The uniqueness of this compound lies in its combination of phenyl groups, a chloro group, and a [(methoxycarbonothioyl)sulfanyl] group, which provides a distinct set of chemical properties and reactivity patterns.
Propriétés
Numéro CAS |
89154-78-9 |
|---|---|
Formule moléculaire |
C14H13ClOS2Sn |
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
O-methyl [chloro(diphenyl)stannyl]sulfanylmethanethioate |
InChI |
InChI=1S/2C6H5.C2H4OS2.ClH.Sn/c2*1-2-4-6-5-3-1;1-3-2(4)5;;/h2*1-5H;1H3,(H,4,5);1H;/q;;;;+2/p-2 |
Clé InChI |
MLBSSAKTIMQRRF-UHFFFAOYSA-L |
SMILES canonique |
COC(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1Z)-N'-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B14145602.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14145618.png)
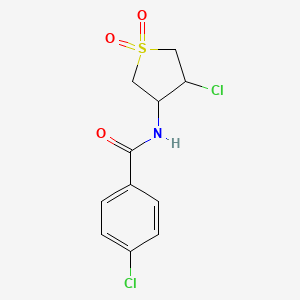
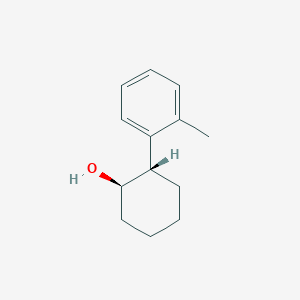
![2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol](/img/structure/B14145629.png)
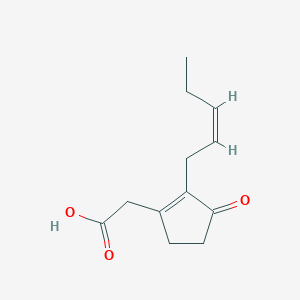
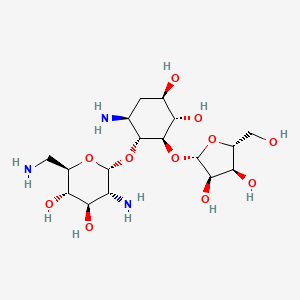
![N-(4-bromophenyl)-2-({N-[2-(morpholin-4-yl)ethyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14145654.png)
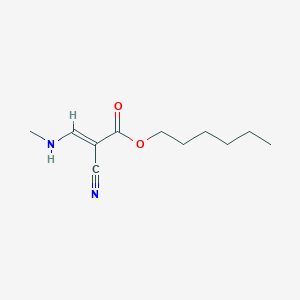



![2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol](/img/structure/B14145680.png)
